molecular formula C9H9ClO3S B14675275 Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate CAS No. 33420-09-6

Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate

Cat. No.: B14675275
CAS No.: 33420-09-6
M. Wt: 232.68 g/mol
InChI Key: BYLWIAOSJMQWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 3-chlorobenzene-1-sulfonate moiety. This compound is of interest due to its unique chemical structure, which combines an allyl group with a chlorobenzene sulfonate, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate typically involves the reaction of 3-chlorobenzenesulfonyl chloride with allyl alcohol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The chlorobenzene ring can undergo reduction to form the corresponding benzene derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

    Oxidation: Formation of epoxides or diols from the allyl group.

    Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate involves its reactivity towards nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in substitution reactions. The allyl group can participate in various addition and oxidation reactions, providing versatility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl benzene-1-sulfonate: Lacks the chlorine substituent on the benzene ring.

    Prop-2-en-1-yl 4-chlorobenzene-1-sulfonate: Chlorine substituent at the para position instead of the meta position.

    Prop-2-en-1-yl 3-bromobenzene-1-sulfonate: Bromine substituent instead of chlorine.

Uniqueness

Prop-2-en-1-yl 3-chlorobenzene-1-sulfonate is unique due to the presence of the chlorine substituent at the meta position, which can influence the compound’s reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its para or ortho counterparts.

Properties

CAS No.

33420-09-6

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

prop-2-enyl 3-chlorobenzenesulfonate

InChI

InChI=1S/C9H9ClO3S/c1-2-6-13-14(11,12)9-5-3-4-8(10)7-9/h2-5,7H,1,6H2

InChI Key

BYLWIAOSJMQWCR-UHFFFAOYSA-N

Canonical SMILES

C=CCOS(=O)(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.